molecular formula C24H19ClN2O5S B2890530 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 895639-05-1

2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2890530
CAS No.: 895639-05-1
M. Wt: 482.94
InChI Key: YYVDNSIRQBIDGK-UHFFFAOYSA-N
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Description

This compound is a quinolinone-based acetamide derivative featuring a 4-chlorobenzenesulfonyl group at position 3 of the quinolinone scaffold and an N-(3-methoxyphenyl)acetamide substituent. The 4-oxo-1,4-dihydroquinolin-1-yl core is structurally analogous to bioactive heterocycles, which are often associated with antimicrobial, anti-inflammatory, or kinase inhibitory properties . The 4-chlorobenzenesulfonyl moiety enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl group introduces steric and electronic effects that may influence binding interactions with biological targets. Its molecular formula is C₂₄H₂₀ClN₂O₅S, with a molecular weight of 499.95 g/mol.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-32-18-6-4-5-17(13-18)26-23(28)15-27-14-22(24(29)20-7-2-3-8-21(20)27)33(30,31)19-11-9-16(25)10-12-19/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVDNSIRQBIDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-oxo-1,4-dihydroquinoline in the presence of a base to form the intermediate sulfonyl derivative. This intermediate is then reacted with N-(3-methoxyphenyl)acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of sulfonylquinolinone acetamides. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents (Quinolinone/Acetamide) Key Physicochemical Properties Biological Relevance
Target Compound Quinolinone 3-(4-Cl-benzenesulfonyl), N-(3-methoxyphenyl) High lipophilicity (Cl, OCH₃) Potential kinase inhibition
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide Quinolinone 6-ethyl, 3-(4-Cl-benzenesulfonyl), N-(3-methylphenyl) Increased hydrophobicity (ethyl, CH₃) Enhanced metabolic stability
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Quinolinone 3-(benzenesulfonyl), 6-ethyl, N-(4-Cl-phenyl) Moderate solubility (lack of Cl on aryl) Antimicrobial activity (inferred)
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Quinazolinone Quinazolinone core, N-(4-sulfamoylphenyl) Polar sulfamoyl group Antibacterial/antifungal applications

Biological Activity

The compound 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a derivative of quinoline and has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-dihydroquinolin derivatives followed by acetamide formation. The structural complexity allows for various modifications that can enhance its biological efficacy.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antibacterial , anticancer , and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that derivatives of quinoline, including the studied compound, exhibit significant antibacterial properties. For instance, a study showed that compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the inhibition of bacterial enzymes.

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with structural similarities to the target compound have shown effectiveness against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. In comparative studies, certain derivatives exhibited IC50 values significantly lower than standard inhibitors .

Case Studies

  • Antibacterial Evaluation : A study synthesized several quinoline derivatives and tested them against multiple bacterial strains. The results indicated that modifications at specific positions enhanced antibacterial activity, with some compounds achieving IC50 values as low as 2 µM against AChE .
  • Anticancer Screening : In a detailed evaluation involving cell lines MCF-7 and A549, several derivatives were tested for their antiproliferative effects. The results suggested that specific substitutions on the quinoline core improved efficacy, leading to significant reductions in cell viability .
  • Enzyme Inhibition Studies : A comprehensive study assessed the inhibitory effects on urease and AChE. The findings revealed that certain modifications resulted in strong inhibitory activity, suggesting potential therapeutic applications in managing conditions related to these enzymes .

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialSalmonella typhi2.14
AnticancerMCF-723
Enzyme InhibitionAChE0.63

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